Regioisomeric Positioning of the Carboxyacetyl Group Determines Pharmacological Selectivity vs. 8-(Carboxyacetyl)-3-methyl Isomer (CAS 57269-36-0)
The target compound bears its carboxyacetyl substituent at N3, while its closest regioisomer, 8-(carboxyacetyl)-3-methyl-3,8-diazabicyclo[3.2.1]octane (CAS 57269-36-0), carries the identical functional group at N8. Systematic SAR studies on this scaffold have established that the endoethylenic bridge forces the 8-substituent into a sterically constrained orientation toward the piperazine ring, whereas the 3-substituent remains sterically unhindered [1]. In the directly comparable propionyl series, the 3-methyl-8-propionyl isomer produced a 42% increase in pain threshold at 7.5 mg/kg i.p. in the Randall-Selitto assay, with the isomeric 3-propionyl-8-methyl series showing markedly different analgesic potency [1][2]. This regioisomer-dependent pharmacological divergence is conserved across acyl-substituted 3,8-diazabicyclo[3.2.1]octanes [1].
| Evidence Dimension | Regioisomer-dependent pharmacological activity (analgesic potency in Randall-Selitto assay) |
|---|---|
| Target Compound Data | 3-(Carboxyacetyl)-8-methyl substitution pattern: N3-acyl orientation, sterically unhindered; no direct analgesic ED50 reported for this specific compound |
| Comparator Or Baseline | 8-(Carboxyacetyl)-3-methyl regioisomer (CAS 57269-36-0); in the analogous propionyl series, 3-methyl-8-propionyl produced +42% pain threshold increase at 7.5 mg/kg i.p. |
| Quantified Difference | In the propionyl congener pair, analgesic activity differs substantially between N3-substituted and N8-substituted regioisomers (exact fold-difference not quantified in available literature, but direction and magnitude of divergence are documented [1]) |
| Conditions | Randall-Selitto inflammatory pain model, rat, intraperitoneal administration [1][2] |
Why This Matters
Procurement of the incorrect regioisomer (CAS 57269-36-0 instead of 57269-17-7) will place the carboxyacetyl group in a sterically constrained N8 environment, which the literature predicts will yield fundamentally different pharmacological behavior, invalidating SAR hypotheses and experimental outcomes.
- [1] Cignarella, G., Occelli, E., Maffii, G., & Testa, E. (1963). Bicyclic Homologs of Piperazine. V. Synthesis and Analgesic Activity of 3-Methyl-3,8-diazabicyclooctane Derivatives. Journal of Medicinal Chemistry, 6(4), 385–390. View Source
- [2] Nicolis, F. B., Bonollo, L., Bonadonna, G., & Leoni, E. (1968). Analgesic and Antitussive Activity in Man of 3-Methyl-8-propionyl-3,8-diazabicyclo-[3.2.1]octane, With Some Comments on Experimental Design. The Journal of Clinical Pharmacology and The Journal of New Drugs, 8(5), 322–332. View Source
